molecular formula C13H14N2O3 B3096355 Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate CAS No. 1280538-09-1

Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate

Cat. No.: B3096355
CAS No.: 1280538-09-1
M. Wt: 246.26 g/mol
InChI Key: QVDJISXQRAYORZ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-4’-carboxylate is a spirocyclic compound that features a unique structure combining an indole and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-4’-carboxylate typically involves a [3+2] cycloaddition reaction. One common method is the reaction of non-stabilized azomethine ylides with conjugated double bonds of 3-aryl-2-[1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carbonyl]prop-2-enenitriles . This reaction is chemo-, stereo-, and regioselective, providing a high yield of the desired spiro-pyrrolidine-fused oxindoles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Catalysts such as thiourea-cinchona alkaloid derivatives can be employed to enhance the enantioselectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-4’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted spiro-oxindoles and reduced spiro-pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Methyl 2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-4’-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Spiroindole derivatives: These compounds share the spirocyclic indole structure and exhibit similar biological activities.

    Spirooxindole derivatives: These compounds are structurally related and are known for their pharmacological properties.

Uniqueness

Methyl 2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-4’-carboxylate is unique due to its specific combination of an indole and a pyrrolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-oxospiro[1H-indole-3,5'-pyrrolidine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-11(16)8-6-13(14-7-8)9-4-2-3-5-10(9)15-12(13)17/h2-5,8,14H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDJISXQRAYORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C3=CC=CC=C3NC2=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126361
Record name Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280538-09-1
Record name Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280538-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate
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